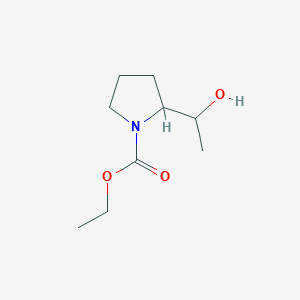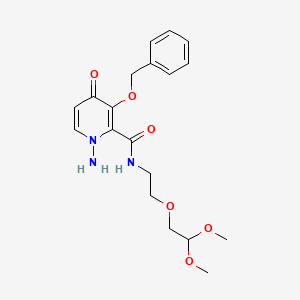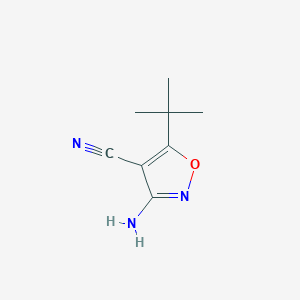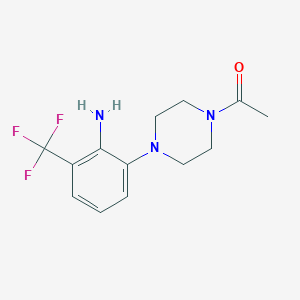
2-(4-Acetylpiperazin-1-yl)-6-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Acetylpiperazin-1-yl)-6-(trifluoromethyl)aniline is an organic compound with the molecular formula C13H16F3N3O This compound is characterized by the presence of a piperazine ring substituted with an acetyl group and a trifluoromethyl group attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetylpiperazin-1-yl)-6-(trifluoromethyl)aniline typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihalide under basic conditions.
Acetylation: The piperazine ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic aromatic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.
Coupling with Aniline: Finally, the acetylated piperazine is coupled with an aniline derivative under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Acetylpiperazin-1-yl)-6-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding nitro or quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
2-(4-Acetylpiperazin-1-yl)-6-(trifluoromethyl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is used in the development of advanced materials with specific electronic properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Acetylpiperazin-1-yl)-6-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to cross biological membranes more efficiently. The acetyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Acetylpiperazin-1-yl)-4-(trifluoromethyl)aniline
- 2-(4-Acetylpiperazin-1-yl)-5-(trifluoromethyl)aniline
- 4-(4-Acetylpiperazin-1-yl)-3-(trifluoromethyl)aniline
Uniqueness
2-(4-Acetylpiperazin-1-yl)-6-(trifluoromethyl)aniline is unique due to the specific positioning of the trifluoromethyl group on the aniline ring. This positioning can significantly influence the compound’s electronic properties and reactivity, making it distinct from its isomers.
Properties
Molecular Formula |
C13H16F3N3O |
|---|---|
Molecular Weight |
287.28 g/mol |
IUPAC Name |
1-[4-[2-amino-3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C13H16F3N3O/c1-9(20)18-5-7-19(8-6-18)11-4-2-3-10(12(11)17)13(14,15)16/h2-4H,5-8,17H2,1H3 |
InChI Key |
MIQCXDCHFOWJGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=CC(=C2N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1S)-1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride](/img/structure/B15206978.png)
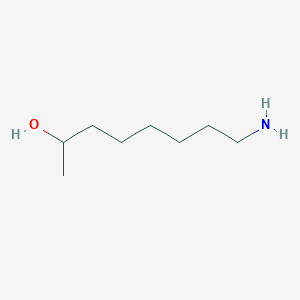
![2-(Trifluoromethyl)-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15206987.png)
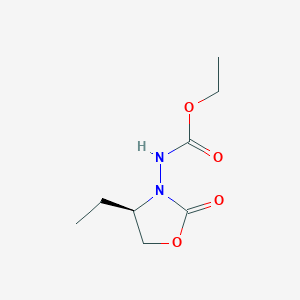
![3-(p-Tolyl)pyrrolo[1,2-c]oxazol-1(3H)-one](/img/structure/B15206997.png)
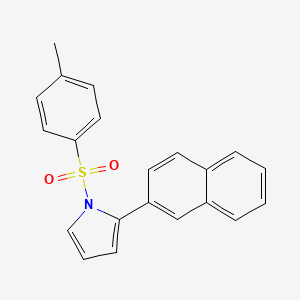
![[3-(1-Benzofuran-2-yl)-1H-pyrazol-5-yl]acetonitrile](/img/structure/B15207012.png)
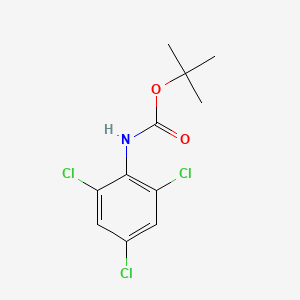
![3-(2-Acetylbenzo[d]oxazol-5-yl)acrylic acid](/img/structure/B15207022.png)
![2-(Bromomethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B15207032.png)
![2-(Diphenylphosphino)-N-[(1S,2R)-1,2-diphenyl-2-[(R)-(2,4,6-trimethylphenyl)sulfinyl]ethyl]-benzamide](/img/structure/B15207038.png)
